molecular formula C12H11N5O2S B2661870 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034358-92-2

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2661870
CAS No.: 2034358-92-2
M. Wt: 289.31
InChI Key: SZVWSWGJXOZOMO-UHFFFAOYSA-N
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Description

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile (CAS 2034358-92-2) is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an azetidine ring, a 1,2,3-triazole moiety, and a benzonitrile sulfonamide group. This specific combination makes it a valuable building block for constructing novel molecules targeting a range of biological pathways. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate key interactions with biological targets. It serves as a robust bioisostere for amide and ester bonds, improving the pharmacokinetic properties of lead compounds. This scaffold is of significant interest in neuropharmacology, particularly in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets for neurodegenerative conditions. The triazole ring can contribute to these activities by facilitating enzyme-inhibitor interactions. Beyond neuroscience, the structural motifs present in this compound are extensively investigated for their potential anticancer and anticonvulsant activities. Researchers can utilize this reagent as a core template to develop potential multi-targeted ligands. The molecule is readily amenable to further synthetic modification via the benzonitrile group or the triazole nitrogen, allowing for the creation of diverse chemical libraries. With a molecular formula of C12H11N5O2S and a molecular weight of 289.31 g/mol, this product is supplied with high purity to ensure reliable and reproducible research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVWSWGJXOZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized triazole derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the azetidine ring can provide structural stability .

Comparison with Similar Compounds

Triazole-Azetidine Derivatives

  • 4-(3-{4-[(4-Fluorophenoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile (S727-0380): Structure: Replaces the sulfonyl group with a carbonyl, introducing a 4-fluorophenoxy-methyl substituent on the triazole. Molecular Weight: 377.38 g/mol vs. ~373.40 g/mol (target compound).
  • 4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile :

    • Structure : Replaces azetidine with pyrazole, altering ring size and flexibility.
    • Molecular Weight : 326.35 g/mol.
    • Synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 79% yield, demonstrating the efficiency of click chemistry for triazole formation .

Benzonitrile-Triazole Hybrids

  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) :

    • Structure : Lacks azetidine and sulfonyl groups; triazole is directly methyl-linked to benzonitrile.
    • Synthesis : 90% yield via CuAAC, highlighting superior scalability compared to azetidine-containing analogs .
  • 5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives :

    • Activity : Demonstrated xanthine oxidase inhibition (IC₅₀ = 0.8–3.2 µM), suggesting the triazole-benzonitrile motif is critical for enzyme interaction .

Pharmacological and Physicochemical Properties

Table 1: Comparative Pharmacological Data

Compound Target Activity IC₅₀/EC₅₀ Reference
Target Compound Not explicitly reported N/A
5-(4-(Pyridin-4-yl)-triazol)benzonitrile Xanthine oxidase inhibition 0.8–3.2 µM
7.XXIX:4-{...}benzonitrile () Anti-inflammatory (vs. Diclofenac) 62% inhibition at 50 mg/kg
Fluorinated analog (II.13.m) Crop protection agents Not quantified

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility
Target Compound ~373.40 1.8 Moderate
S727-0380 377.38 2.1 Low
4-[(4-Phenyl-triazol)methyl]benzonitrile 275.30 3.0 Poor

Biological Activity

The compound 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic organic molecule that incorporates both triazole and azetidine moieties. These structural features are known to enhance biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 284.33 g/mol. The structure consists of a benzonitrile core linked to a sulfonyl group and an azetidine ring substituted with a triazole moiety.

Property Value
Molecular FormulaC₁₃H₁₂N₄O₂S
Molecular Weight284.33 g/mol
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The triazole ring is particularly noted for its potential anti-microbial and anti-inflammatory properties, as it can mimic natural substrates or inhibit target proteins.

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, the presence of the triazole moiety in related compounds has been shown to enhance their efficacy against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial cell division proteins like FtsZ, suggesting that similar pathways may be exploited by our compound.

Anticancer Potential

The sulfonamide derivatives have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in tumor progression. Studies have shown that related compounds can effectively target Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and has implications in cancer cell proliferation . The potential for our compound to act as a PLK4 inhibitor warrants further investigation.

Case Studies

  • Antibacterial Efficacy : A study on related azetidine-triazole derivatives demonstrated potent antibacterial activity against various Gram-positive strains, outperforming established antibiotics like ciprofloxacin . This suggests that the compound may share similar or enhanced antibacterial properties.
  • Anticancer Activity : In vitro studies on sulfonamide derivatives indicated significant cytotoxic effects against cancer cell lines, prompting further exploration into their mechanism of action and structure-activity relationships (SAR) .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • Mechanistic studies to elucidate specific targets within microbial and cancerous cells.

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